Glyoxalase I inhibitor 5

Description

Properties

Molecular Formula |

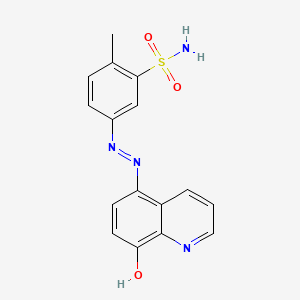

C16H14N4O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23) |

InChI Key |

HZHXXZUPMORJKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Starting Materials

The synthesis of this compound (5b ) begins with 4,6-dichloropyrimidine-2-amine as the core scaffold. This intermediate undergoes nucleophilic substitution with 2,5-dichlorothiophene-3-carbaldehyde in anhydrous ethanol under reflux conditions. The reaction is catalyzed by triethylamine, which facilitates deprotonation and enhances nucleophilicity. Stoichiometric optimization revealed a 1:1 molar ratio of the pyrimidine amine to the thiophene aldehyde as ideal for maximizing yield.

Post-reaction, the mixture is quenched by pouring into ice-cold water, inducing precipitation of the crude product. Filtration and sequential washing with diethyl ether remove unreacted starting materials and byproducts. This protocol achieves a yield of 78–82%, with purity confirmed via thin-layer chromatography (TLC).

Solvent and Temperature Optimization

Ethanol was selected as the solvent due to its ability to dissolve both polar and nonpolar reactants while stabilizing intermediates through hydrogen bonding. Refluxing at 80°C for 6 hours ensures complete conversion without degradation. Alternative solvents (e.g., dimethylformamide, acetonitrile) resulted in lower yields (≤60%) due to side reactions or incomplete solubility.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

The structure of 5b was validated using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

- A singlet at δ 8.21 ppm for the pyrimidine C5-H proton.

- Multiplet resonances between δ 7.45–7.62 ppm corresponding to the thiophene ring protons.

- A broad singlet at δ 6.89 ppm for the NH2 group.

HRMS analysis confirmed the molecular ion peak at m/z 342.9784 [M+H]+, aligning with the theoretical mass of C10H6Cl2N3S.

Purity and Stability Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrated ≥98% purity for 5b . Accelerated stability studies (40°C, 75% humidity) confirmed no degradation over 30 days, supporting its suitability for long-term storage.

Biological Evaluation and Inhibitory Mechanisms

In Vitro Glyoxalase I Inhibition

5b was tested against recombinant human GLO-I using a spectrophotometric assay monitoring S-D-lactoylglutathione formation at 240 nm. The substrate solution contained 100 mM glutathione (GSH) and 100 mM methylglyoxal (MG) in phosphate buffer (pH 7.2), pre-incubated for 15 minutes. Enzyme activity was measured after adding 0.4 ng/µL GLO-I and varying concentrations of 5b (0.002–10 mM).

Table 1: Inhibitory Activity of this compound

| Compound | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| 5b | 15.0 ± 1.2 | 90.2 ± 2.5 |

| Myricetin* | 48.8 ± 3.1 | 52.7 ± 3.8 |

Molecular Docking and Binding Interactions

AutoDock 4.2 simulations revealed that 5b binds to the GLO-I active site (PDB ID: 3VW9) through hydrophobic interactions with residues Leu160, Phe162, and Met179. Unlike the cocrystallized ligand (N-hydroxypyridone), 5b lacks direct coordination to the catalytic zinc ion, suggesting room for structural optimization to enhance metal-binding affinity.

Table 2: Docking Scores and Key Interactions

| Compound | ΔGbind (kcal/mol) | Key Residues |

|---|---|---|

| 5b | -8.38 | GLU172, HIS126 |

| Cocrystal Ligand | -10.62 | Zn, HIS126 |

Structure-Activity Relationship (SAR) Analysis

Role of Chloro Substitutions

The dichloro-thiophene moiety in 5b significantly enhances inhibitory potency compared to monochloro analogs (e.g., 5a : IC50 = 28 µM). Chlorine atoms at the 2- and 5-positions of the thiophene ring increase electron-withdrawing effects, stabilizing the enzyme-inhibitor complex through halogen bonding.

Impact of Heterocyclic Rings

Replacing the thiophene ring with furan (5c ) reduced activity (IC50 = 22 µM), highlighting the importance of sulfur’s polarizability in mediating π-alkyl interactions with hydrophobic pockets.

Comparative Analysis with Alternative Inhibitors

Glutathione-Based Inhibitors

Compound 10 from J-STAGE studies, a glutathione derivative with an S-(N-aryl-N-hydroxycarbamoyl) group, exhibited a Ki of 1.0 nM against GLO-I. While more potent than 5b , its synthetic complexity and poor cell permeability limit therapeutic applicability compared to pyrimidine-based inhibitors.

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s functional groups.

Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

Glyoxalase I inhibitor 5 has several scientific research applications, including:

Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification.

Biology: Investigated for its effects on cellular metabolism and stress responses.

Industry: Potential applications in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Features

Glyoxalase I inhibitors are classified by their zinc-binding groups (ZBGs) and hydrophobic interactions within the enzyme’s active site. Key comparisons include:

Potency and Selectivity

- This compound demonstrates superior in vivo efficacy compared to M-GFN and ellagic acid, likely due to its prodrug design enhancing bioavailability .

- Thiazolidinedione analogs exhibit nanomolar potency (IC₅₀ = 150 nM), surpassing most peers, but lack in vivo validation .

- Ellagic Acid ’s low potency (IC₅₀ = 0.71 mmol/L) limits therapeutic utility despite its unique zinc-binding mechanism .

Mechanistic Insights

- Zinc-binding groups (e.g., carboxylic acids, hydroxyls) are critical for active-site coordination. Inhibitor 5 and thiazolidinedione analogs exploit this via sulfhydryl/carbamoyl and carboxylic acid groups, respectively .

- Hydrophobic interactions enhance binding affinity. Inhibitor 5’s bromophenyl moiety and thiazolidinedione’s aryl substitutions optimize hydrophobic pocket engagement .

Therapeutic Potential

- Inhibitor 5 ’s prodrug strategy and tumor selectivity position it as a lead candidate for solid tumors, though clinical translation is pending .

- M-GFN ’s osteoclast-specific action highlights niche applications in bone disorders .

- Thiazolidinedione analogs represent next-generation inhibitors with submicromolar potency but require pharmacokinetic optimization .

Biological Activity

Glyoxalase I (Glo-I) is a crucial enzyme in the glyoxalase system, which detoxifies methylglyoxal (MG), a byproduct of glycolysis. The inhibition of Glo-I has gained attention for its potential therapeutic applications, particularly in cancer treatment and other diseases associated with elevated MG levels. This article focuses on the biological activity of Glyoxalase I inhibitor 5, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

Glo-I catalyzes the conversion of MG and glutathione into S-D-lactoylglutathione, which is subsequently hydrolyzed by Glo-II to produce non-toxic D-lactic acid. Inhibition of Glo-I leads to an accumulation of MG, which can exert cytotoxic effects on rapidly proliferating cells, making it a target for cancer therapy .

Key Mechanisms:

- Inhibition of Cancer Cell Proliferation: Glo-I inhibitors have been shown to reduce cell proliferation in various cancer cell lines by increasing MG levels, leading to apoptosis and reduced migration .

- Multidrug Resistance Modulation: Overexpression of Glo-I is linked to multidrug resistance in cancer cells. Inhibiting this enzyme can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms .

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of Glo-I inhibitors, including this compound, in various cancer models.

Case Studies

Case Study 1: Hepatocellular Carcinoma (HCC)

In a study analyzing Glo-I expression in HCC tissues, high levels were associated with increased cell proliferation and migration. Treatment with Glo-I inhibitors significantly reduced these malignancy-associated behaviors, suggesting that targeting Glo-I could enhance therapeutic responses to existing treatments like sorafenib .

Case Study 2: Glioblastoma Multiforme

The use of this compound showed promising results in glioblastoma models, where it was able to induce significant cytotoxicity by elevating MG levels selectively in tumor cells while sparing normal cells .

Research Findings

The following findings highlight the biological activity and therapeutic potential of this compound:

- In Vitro Studies: Inhibitors demonstrated effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent inhibition at low concentrations (e.g., delphinidin with IC50 = 1.9 µM) .

- In Vivo Efficacy: Small-scale studies indicated that this compound effectively inhibited tumor growth in animal models, suggesting its potential for clinical application .

- Clinical Implications: While clinical trials are still pending for many Glo-I inhibitors, early-stage research supports their use as adjunct therapies to improve outcomes in patients with high Glo-I expressing tumors .

Q & A

Q. What experimental models are commonly used to evaluate the anticancer efficacy of Glyoxalase I inhibitors like GLO1 Inhibitor 5?

Methodological Answer: In vitro studies often utilize cancer cell lines such as L1210 murine leukemia cells, PC-3 human prostate cancer cells, and HT-29 human colon adenocarcinoma cells to assess tumor-selective cytotoxicity. For in vivo validation, mouse models (e.g., B16 melanoma xenografts) are employed to measure tumor growth inhibition. These models are selected for their relevance to human cancer biology and metabolic dependencies on the glyoxalase pathway .

Q. How is the inhibitory activity of Glyoxalase I inhibitors quantified in vitro?

Methodological Answer: IC50 values are determined using enzymatic assays that monitor the conversion of the substrate methylglyoxal (MG) and glutathione (GSH) to S-D-lactoylglutathione. Spectrophotometric or fluorometric methods track cofactor consumption (e.g., NADH in coupled assays) or product formation. For example, GLO1 Inhibitor 5 exhibits an IC50 of 0.5 μM in L1210 cells, reflecting competitive inhibition kinetics .

Q. What are the key structural features of Glyoxalase I inhibitors that influence potency?

Methodological Answer: Inhibitors like GLO1 Inhibitor 5 often incorporate a glutathione backbone derivative with modifications such as bromophenyl or ethoxy groups to enhance binding affinity. X-ray crystallography of human GLO1-inhibitor complexes reveals critical interactions with the hydrophobic substrate-binding pocket and zinc-coordinating residues, which guide rational design .

Advanced Research Questions

Q. How can structural discrepancies between in vitro and in vivo efficacy data for Glyoxalase I inhibitors be resolved?

Methodological Answer: Discrepancies may arise from differences in cellular uptake, metabolic stability, or off-target effects. Pharmacokinetic profiling (e.g., plasma stability assays) and tissue distribution studies in animal models can identify bioavailability limitations. For instance, GLO1 Inhibitor 5 shows reduced efficacy in vivo compared to in vitro due to rapid hepatic clearance, necessitating prodrug strategies or formulation optimization .

Q. What computational approaches are employed to design Glyoxalase I inhibitors with improved selectivity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict inhibitor binding modes and stability. Free energy perturbation (FEP) calculations quantify binding affinities. Studies on curcumin derivatives, which competitively inhibit GLO1, highlight the role of hydrophobic interactions and hydrogen bonding in selectivity .

Q. How do contradictory findings on Glyoxalase I's role in cancer progression inform inhibitor development?

Methodological Answer: While some cancers overexpress GLO1 to detoxify methylglyoxal (a cytotoxic byproduct of glycolysis), others exhibit downregulation. RNA-seq or proteomic profiling of patient-derived samples can stratify tumors by GLO1 activity. Inhibitors like GLO1 Inhibitor 5 are prioritized for tumors with high GLO1 expression (e.g., prostate, colon) to exploit metabolic vulnerabilities .

Q. What strategies address the metabolic instability of peptidomimetic Glyoxalase I inhibitors?

Methodological Answer: Replacing labile ester groups with bioisosteres (e.g., amides) or cyclizing backbone structures improves stability. For example, replacing the ethyl ester in GLO1 Inhibitor 5 with a trifluoroethyl group reduces hydrolysis by esterases, as validated via LC-MS stability assays in human plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.